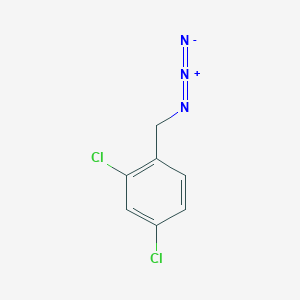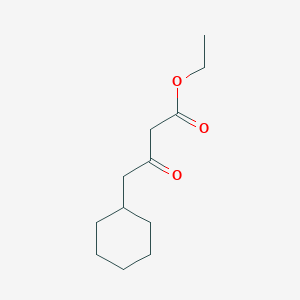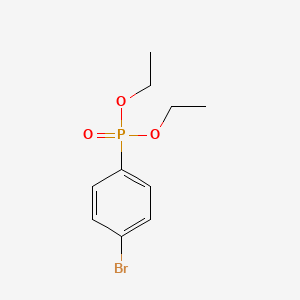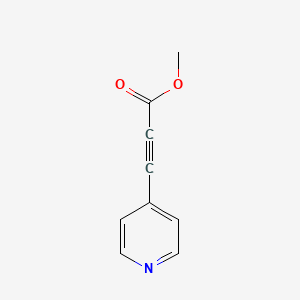
Methyl 3-(4-Pyridyl)propiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(4-Pyridyl)propiolate” is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-Pyridyl)propiolate” is1S/C9H7NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,1H3 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
“Methyl 3-(4-Pyridyl)propiolate” is likely to participate in reactions that exploit the electrophilicity of the alkyne group, similar to Methyl propiolate .Physical And Chemical Properties Analysis
“Methyl 3-(4-Pyridyl)propiolate” is a white to yellow solid . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Pyrid
Pharmaceuticals
Pyridine derivatives are often used in the synthesis of pharmaceuticals. They can act as building blocks in the creation of complex molecules with therapeutic properties .
Organic Synthesis
Pyridine derivatives, such as Methyl propiolate, are used as reagents and building blocks for the synthesis of other organic compounds. These reactions exploit the electrophilicity of the alkyne group .
Material Science
Pyridine derivatives can be used in the development of new materials, including polymers and nanomaterials. Their unique chemical properties can impart desirable characteristics to these materials .
Catalysis
Pyridine derivatives can act as ligands in catalytic reactions, enhancing the efficiency and selectivity of these processes .
Analytical Chemistry
Pyridine derivatives can be used as indicators or reagents in analytical chemistry, aiding in the detection and quantification of various substances .
Agriculture
Some pyridine derivatives are used in the production of pesticides and herbicides .
Methyl Propiolate
Methyl propiolate is an organic compound with the formula HC2CO2CH3. It is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid. It is a colorless liquid that is miscible with organic solvents. The compound is a reagent and building block for the synthesis of other organic compounds, reactions that exploit the electrophilicity of the alkyne group .
Methyl 3-(3-Pyridyl)propiolate
This compound has a CAS Number of 78584-30-2 and a molecular weight of 161.16. It is stored at a temperature of +4C and has a purity of 97%. It is a white to yellow solid .
Propriétés
IUPAC Name |
methyl 3-pyridin-4-ylprop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKKRYTNVEEMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-Pyridyl)propiolate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

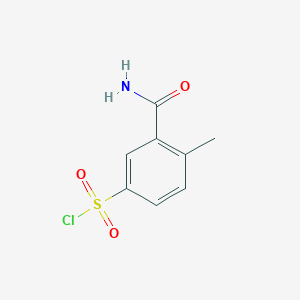
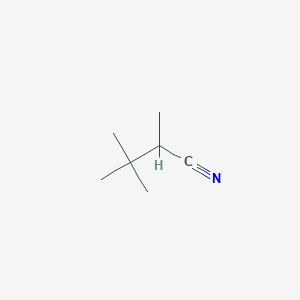
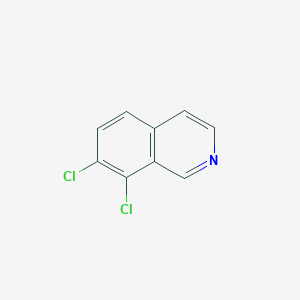
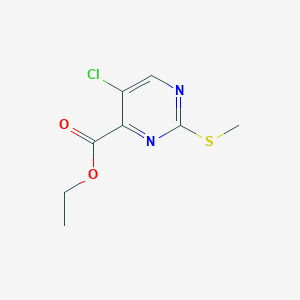
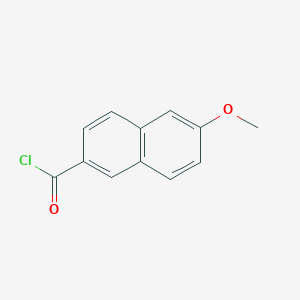
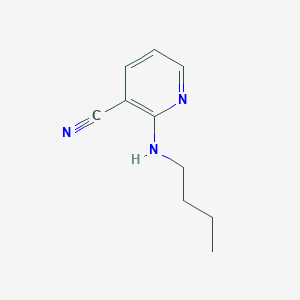
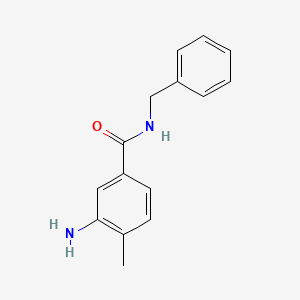
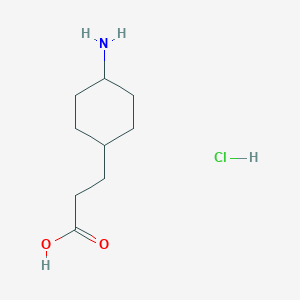
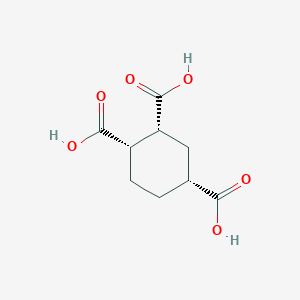
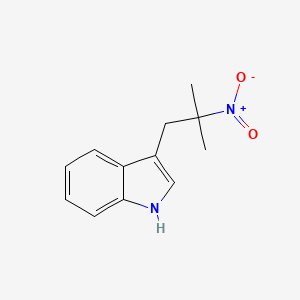
![5-Oxabicyclo[2.1.0]pentane](/img/structure/B1367150.png)
